molecular formula C19H14ClNS2 B2564584 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine CAS No. 307341-83-9

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine

Cat. No.: B2564584
CAS No.: 307341-83-9
M. Wt: 355.9
InChI Key: ISZOWBFUUQVCTQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is a heterocyclic compound that contains a benzothiazepine core. Compounds of this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions:

    Starting Materials: 4-Chlorobenzaldehyde, thiophene-2-carboxylic acid, and o-phenylenediamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or acetic acid, with heating and stirring to facilitate the reaction.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-(phenyl)-2,3-dihydrobenzo[b][1,4]thiazepine
  • 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine

Uniqueness

2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further research.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZOWBFUUQVCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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